Ceratamine A
Overview
Description
Ceratamine A is a synthetic compound that has been used in scientific research for a number of years. It is an important member of the family of ceramides, which are a group of sphingolipids that play a role in the regulation of various cellular processes. This compound has been used in a variety of studies due to its ability to modulate the activity of several signaling pathways, including those involved in cell growth and differentiation.
Scientific Research Applications
Ceratamine A and B, isolated from marine Pseudoceratina sp. sponges, act as antimitotic agents, disrupting microtubule dynamics. This property makes them of interest in cancer drug discovery (Manzo et al., 2003).
The C-14 and C-16 bromine substituents in this compound play a major role in its antimitotic potency, suggesting potential for testing in mouse models of cancer (Nodwell et al., 2009).
Synthetic analogues of this compound have shown to be more active than the natural product in a cell-based assay for antimitotic activity (Nodwell et al., 2010).
Bulky substituents at C-14 and C-16 of this compound analogues can enhance their cytotoxicity, while modification at N-7 is crucial for high potency against human cancer cell lines (Tao et al., 2017).
Novel imidazo[4,5-d]azepine compounds derived from marine natural product this compound show comparable cytotoxicity against human cancer cell lines, with compound 1k showing the best in vitro cytotoxicity (Pan et al., 2018).
This compound has been synthesized as antimitotic analogs, further emphasizing its role as a microtubule stabilizing agent (Nodwell et al., 2008).
This compound and B are tubulin-binding agents that can be synthesized using a high-yielding and efficient synthetic route (Coleman et al., 2009).
Mechanism of Action
Target of Action
Ceratamine A, a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp., primarily targets microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound acts as a microtubule-stabilizing agent . It directly stimulates microtubule polymerization in the absence of microtubule-associated proteins . This unique mode of action suggests that this compound might have a distinct binding site or mechanism of interaction with microtubules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics involved in cell division . By stabilizing microtubules, this compound prevents their depolymerization, a critical process in cell division . This leads to a block in cell cycle progression at mitosis, effectively arresting cells in the mitotic phase .
Result of Action
The stabilization of microtubules by this compound leads to a concentration-dependent block of cell cycle progression exclusively at mitosis . Cells treated with this compound show a dense perinuclear microtubule network in interphase and multiple pillar-like tubulin structures in mitotic cells . This results in the arrest of cell division, exhibiting cytotoxicity against human cancer cell lines .
Safety and Hazards
Safety data for Ceratamine A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Ceratamine A has been shown to interact directly with tubulin, a protein that forms the microtubules of the cell’s cytoskeleton . It stimulates microtubule polymerization in the absence of microtubule-associated proteins . This interaction and the resulting changes in microtubule dynamics are believed to be the primary biochemical action of this compound .
Cellular Effects
This compound has a profound effect on cells, particularly on their division. Treatment of breast carcinoma MCF-7 cells with this compound causes a concentration-dependent block of cell cycle progression exclusively at mitosis . Cells treated with this compound show a dense perinuclear microtubule network in interphase and multiple pillar-like tubulin structures in mitotic cells .
Molecular Mechanism
The molecular mechanism of this compound involves its direct interaction with tubulin . It stimulates microtubule polymerization, leading to changes in the cell’s cytoskeleton . This effect on microtubule dynamics is believed to be responsible for this compound’s ability to block cell cycle progression at mitosis .
Metabolic Pathways
This compound is metabolized in vitro, with different metabolites being formed as a result of N- and O-dealkylations . The aminoimidazole is the most metabolically labile site in rat liver microsomes, however the dibrominated aromatic moiety is the preferred site for metabolism in human liver microsomes .
Properties
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIJSTYZBPUVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467455 | |
Record name | CERATAMINE A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634151-15-8 | |
Record name | CERATAMINE A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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